Ropinirole

Catalog No.
S562400
CAS No.
91374-21-9
M.F
C16H24N2O
M. Wt
260.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ropinirole

CAS Number

91374-21-9

Product Name

Ropinirole

IUPAC Name

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)

InChI Key

UHSKFQJFRQCDBE-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1

Solubility

133 mg/mL
In water, 102 mg/L at 25 °C (est)
3.53e-01 g/L

Synonyms

4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone, Requip, ropinirol, ropinirole, ropinirole hydrochloride, SK and F 101468, SK and F-101,468, SKF 101468

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1
  • Efficacy in Early PD

    Studies have shown ropinirole to be effective and well-tolerated as monotherapy (single medication) for early-stage PD. A 6-month study demonstrated significant improvement in motor function compared to placebo in patients with early PD receiving ropinirole [].

  • Adjunct Therapy in Later PD

    In later-stage PD, ropinirole is often used as adjunct therapy (combined with other medications) with Levodopa, the gold standard treatment for PD. Ropinirole can help to reduce Levodopa dosage and improve "off" time, a period when Levodopa's effects wear off and PD symptoms worsen [].

  • Potential Neuroprotective Effects

    Ongoing research is exploring the possibility of ropinirole having neuroprotective effects, meaning it may slow down the progression of PD. However, more research is needed to confirm this potential benefit [].

Ropinirole in Restless Legs Syndrome (RLS)

Ropinirole is also approved for the treatment of restless legs syndrome (RLS), a neurological disorder characterized by an uncontrollable urge to move the legs, usually at night.

  • RLS Symptom Improvement: Studies have shown ropinirole to be effective in improving RLS symptoms such as leg discomfort, sleep quality, and quality of life []. It also reduces periodic leg movements in sleep (PLMs), involuntary leg movements that can disrupt sleep in RLS patients [].

Ongoing Research on Ropinirole

Ropinirole continues to be investigated for potential applications beyond PD and RLS, including:

  • Other movement disorders such as Huntington's disease and dystonia.
  • Neuropsychiatric disorders like depression and bipolar disorder.

Physical Description

Solid

XLogP3

2.7

Boiling Point

410.5±45.0 °C at 760 mmHg

LogP

3.06
2.7 (LogP)
log Kow = 2.70
2.3

Melting Point

243-250 °C
243-250°C

UNII

030PYR8953

Related CAS

91374-20-8 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Ropinirole is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Vapor Pressure

6.30X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

91374-21-9

Associated Chemicals

Ropinirole hydrochloride; 91374-20-8

Wikipedia

Ropinirol

Drug Warnings

Postmarketing reports indicate that patients may experience new or worsening mental status and behavioral changes, which may be severe, including psychotic-like behavior during treatment with Requip or after starting or increasing the dose of Requip. Other drugs prescribed to improve the symptoms of Parkinson's disease can have similar effects on thinking and behavior. This abnormal thinking and behavior can consist of one or more of a variety of manifestations including paranoid ideation, delusions, hallucinations, confusion, psychotic-like behavior, disorientation, aggressive behavior, agitation, and delirium.
Patients with a major psychotic disorder should ordinarily not be treated with Requip because of the risk of exacerbating the psychosis. In addition, certain medications used to treat psychosis may exacerbate the symptoms of Parkinson's disease and may decrease the effectiveness of Requip.
Safety and effectiveness in pediatric patients have not been established.
Ropinirole inhibits prolactin secretion in humans and could potentially inhibit lactation. Ropinirole has been detected in rat milk. It is not known whether this drug is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when Requip is administered to a nursing woman.
For more Drug Warnings (Complete) data for ROPINIROLE (21 total), please visit the HSDB record page.

Biological Half Life

Approximately 6 hours,.
The terminal elimination half-life is approximately 6 hr (range 2-27 hr) ... .
The disposition and metabolic fate of ropinirole, a novel compound indicated for the symptomatic treatment of Parkinson's disease, was studied in the mouse, rat, cynomolgus monkey and man, following oral and intravenous administration of ropinirole hydrochloride. ... Terminal phase elimination half-lives for the compound were relatively short (0.5 and 1.3 hr in rat and monkey respectively), although there was evidence of a second elimination phase in the monkey with an elimination half-life of approximately 5-11 hr. ...

Use Classification

Veterinary drugs -> Clevor -> EMA Drug Category
Dopaminergic agents, Dopamine agonists -> Veterinary pharmacotherapeutic group
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The acid chloride of 2-(2-methyl-3-nitrophenyl)acetic acid is prepared with thionyl chloride, then treated with dipropylamine to form the amide. The carbonyl group is reduced with borane in THF and then reacted with diethyl oxalate and sodium in alcohol in a Claisen-type reaction to produce the ethyl ester of 3-[[2-(dipropylamino)ethyl]-6-nitrophenyl]pyruvic acid. Hydrolysis and decarboxylation of the acid with peroxide and base removes the ethoxycarbonyl group and forms 2-[2-(dipropylamino)ethyl]-6-nitrophenylacetic acid. Cyclization to the product is effected by catalytic reduction of the nitro group, using palladium/hydrogen to give the amine, which through loss of water forms the lactam (indolone). Heating with HCl forms ... /ropinirole hydrochloride/. /Ropinirole hydrochloride/
Preparation: G. Gallagher, Jr., United States of America patent 4452808 (1984 to SmithKline Beckman)

Clinical Laboratory Methods

HPLC determination in plasma

Storage Conditions

Store at controlled room temperature 20 deg - 25 °C (68 deg - 77 °F). Protect from light and moisture. Close container tightly after each use.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. /Ropinirole hydrochloride/

Interactions

Because ropinirole is a dopamine agonist, it is possible that dopamine antagonists such as neuroleptics (e.g., phenothiazines, butyrophenones, thioxanthenes) or metoclopramide may reduce the efficacy of Requip.
Population pharmacokinetic analysis revealed that higher doses of estrogens (usually associated with hormone replacement therapy (HRT)) reduced the clearance of ropinirole. Starting or stopping HRT may require adjustment of dosage of Requip.
No information is available on the potential for interaction between Requip and alcohol. As with other centrally active medications, patients should be cautioned against taking Requip with alcohol.
The effect of Requip (2 mg t.i.d.) on the pharmacokinetics of digoxin (0.125-0.25 mg o.d.) was studied in male and female patients with Parkinson's disease (n=10, mean age 72 years). Coadministration at steady state with Requip resulted in a 10% decrease in digoxin AUC although mean trough digoxin plasma concentrations were unaltered. However, the effect of higher recommended doses of Requip on the pharmacokinetics of digoxin is not known.
For more Interactions (Complete) data for ROPINIROLE (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Ropinirole hydrochloride/

Dates

Modify: 2023-08-15

GPR52 agonists attenuate ropinirole-induced preference for uncertain outcomes

Brittney Russell, Michael M Barrus, Melanie Tremblay, Lawrence Ma, Kelly Hrelja, Christina Wong, Tristan J Hynes, Scott Hobson, Andrew J Grottick, Catharine A Winstanley
PMID: 33119328   DOI: 10.1037/bne0000391

Abstract

Dopamine D
receptor agonists are less likely to trigger dyskinesias than L-dopa while still offering relief from the motor symptoms of Parkinson's disease (PD). However, these drugs can cause serious impulse control problems and gambling disorders. Adjunctive therapies capable of blocking these side effects without impacting the antiparkinsonian effect would be clinically useful. G-protein-coupled receptor 52 (GPR52) is an orphan Gs-protein-coupled receptor that is coexpressed with striatal D₂ receptors. Activating GPR52 attenuates behaviors associated with increased striatal dopamine release without altering basal function. Iatrogenic gambling disorder may be mediated, at least partly, by striatal dopamine signaling. We therefore investigated whether 2 potent small-molecule GPR52 agonists (BD442618, BD502657) could block the increase in preference for uncertain outcomes caused by acute d-amphetamine and chronic ropinirole, without altering baseline choice patterns. In the rat betting task (rBT), subjects choose between a guaranteed reward (the "wager") versus the 50:50 chance of double the wager or nothing. Although wager size varies across trial blocks, both options are constantly matched for expected value. The effects of BD442618 on the rBT were acutely assessed alone or in combination with d-amphetamine and subsequently in combination with chronic ropinirole. The latter experiment was then repeated with BD502657. BD442618 did not alter baseline decision making but attenuated the increase in preference for uncertainty caused by both acute amphetamine and chronic ropinirole administration. Similarly, BD502657 abrogated chronic ropinirole's effects. These data provide the first evidence that GPR52 agonists may be useful in treating iatrogenic gambling disorder or other conditions hallmarked by hyperdopaminergic states. (PsycInfo Database Record (c) 2021 APA, all rights reserved).


Chitosan coated synergistically engineered nanoemulsion of Ropinirole and nigella oil in the management of Parkinson's disease: Formulation perspective and In vitro and In vivo assessment

Nida Nehal, Bushra Nabi, Saleha Rehman, Ankita Pathak, Ashif Iqubal, Saif Ahmad Khan, M Shahar Yar, Suhel Parvez, Sanjula Baboota, Javed Ali
PMID: 33278450   DOI: 10.1016/j.ijbiomac.2020.11.207

Abstract

The research presented aims at developing Ropinirole hydrochloride (RHCl) nanoemulsion (NE) with nigella oil for Parkinson's disease (PD). In silico study was done to explore interactions of ropinirole and thymoquinone at receptor site (TNF-α and NFK-β). Ropinirole and Thymoquinone forms a hydrogen bond with residue Arginine 201 and residue Arginine 253 with a bond length of 1.89 Å and 2.30 Å at the NF-κβ receptor. NE was optimized using Central Composite Rotatable Design (CCRD). The globule size of chitosan coated NE, Polydispersity index (PDI) and zeta potential were 183.7 ± 5.2 nm, 0.263 ± 0.005, and 24.9 mV respectively. NE exhibited 85.28% transmittance showing the formulation was clear and transparent. TEM showed that NE had spherical globules with no aggregation. The formulation had a stable pH value of 5.8 ± 0.18. In vitro release and permeation studies exhibited 2 folds and 3.4 folds enhancement when compared with the drug suspension. Neurobehavioral activity and biochemical parameters corroborated well with the pharmacokinetic results. Histopathological study and immunohistochemical analysis were performed to get better picture of 6-OHDA induced toxicity and reversal of PD symptoms. Thus, the NE tailored is a promising synergistic approach yielding enticing outcomes for better management of PD related symptoms.


Chitosan-coated PLGA nanoparticles for the nasal delivery of ropinirole hydrochloride: In vitro and ex vivo evaluation of efficacy and safety

Aikaterini-Theodora Chatzitaki, Sandra Jesus, Christina Karavasili, Dimitrios Andreadis, Dimitrios G Fatouros, Olga Borges
PMID: 32818538   DOI: 10.1016/j.ijpharm.2020.119776

Abstract

Nose-to-brain delivery is an attractive route for direct drug delivery to the central nervous system (CNS), avoiding hepatic first-pass metabolism and solving blood-brain barrier passage issues. Therefore, the aim of the present study was the development of PLGA and PLGA/chitosan (chit) nanoparticles (NPs) with mucoadhesive properties, able to encapsulate ropinirole hydrochloride (RH), an anti-Parkinsonian dopaminergic agonist, and suitable to promote RH delivery across the nasal mucosa. NPs produced by nanoprecipitation showed spherical shape and a mean average size of 98.8 nm and 468.0 nm (PLGA and PLGA/chit, respectively). RH loaded PLGA/chit NPs showed a complete release of the drug in simulated nasal electrolyte solution (SNES) over the period of 24 h and increased the permeation of RH through sheep nasal mucosa by 3.22-fold in comparison to PLGA NPs. None of RH loaded NPs induced hemolysis in whole blood or the production of reactive oxygen species (ROS) in Raw 264.7 cells. On their turn, PLGA/chit NPs decreased cell viability of Raw 264.7 cells and Peripheral Blood Mononuclear Cells (PBMCs) in a concentration-dependent manner. These results revealed that, particularly PLGA/chit NPs, could be a valuable carrier for the delivery of RH to the CNS, opening a new path for Parkinson's disease therapy.


The antiparkinson drug ropinirole inhibits movement in a Parkinson's disease mouse model with residual dopamine neurons

Yuhan Wang, Safa Bouabid, Martin Darvas, Fu-Ming Zhou
PMID: 32735872   DOI: 10.1016/j.expneurol.2020.113427

Abstract

The dopamine (DA) D2-like receptor (D2R) agonist ropinirole is often used for early and middle stage Parkinson's disease (PD). However, this D2-like agonism-based strategy has a complicating problem: D2-like agonism may activate D2 autoreceptors on the residual DA neurons in the PD brain, potentially inhibiting these residual DA neurons and motor function. We have examined this possibility by using systemic and local drug administration in transcription factor Pitx3 null mutant (Pitx3Null) mice that mimic the DA denervation in early and middle stage PD and in DA neuron tyrosine hydroxylase (TH) gene knockout (KO) mice that mimic the severe DA loss in late stage PD. We found that in Pitx3Null mice with residual DA neurons and normal mice with normal DA system, systemically injected ropinirole inhibited locomotion, whereas bilateral dorsal striatal-microinjected ropinirole stimulated movement in Pitx3Null mice; bilateral microinjection of ropinirole into the ventral tegmental area also inhibited movement in Pitx3Null mice; we further determined that ropinirole inhibited nigral DA neuron spike firing in WT mice. In contrast, both systemically and striatum-locally administered ropinirole increased movements in TH KO mice, but produced relatively more dyskinesia than L-dopa. Although requiring confirmation in non-human primates and PD patients, these data suggest that while activating D2-like receptors in striatal projection neurons and hence stimulating movements, D2-like agonists can inhibit residual DA neurons and cause akinesia when the residual DA neurons and motor functions are still substantial, and this motor-inhibitory effect disappears when almost all DA neurons are lost such as in late stage PD.


Ropinirole silver nanocomposite attenuates neurodegeneration in the transgenic Drosophila melanogaster model of Parkinson's disease

Falaq Naz, Rahul, Mahino Fatima, Swaleha Naseem, Wasi Khan, Amal Chandra Mondal, Yasir Hasan Siddique
PMID: 32707222   DOI: 10.1016/j.neuropharm.2020.108216

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disease due to the degeneration of dopaminergic neurons in substantia nigra pars compacta of the mid brain. The present study investigates the neuro-protective role of synthesized ropinirole silver nanocomposite (RPAgNC) in Drosophila model of PD. α-synuclein accumulation in the brain of flies (PD flies) leads to the damage of dopaminergic neurons, dopamine depletion, impaired muscular coordination, memory decline and increase in oxidative stress. Ingestion of the RPAgNC by Drosophila significantly prevented the neuronal degeneration compared to only ropinirole. The results confirm that the RPAgNC exerts more neuro-protective effect compared to dopamine agonist i.e. ropinirole as such drug in experimental PD flies. This article is part of the special issue entitled 'The Quest for Disease-Modifying Therapies for Neurodegenerative Disorders'.


Ropinirole, a potential drug for systematic repositioning based on side effect profile for management and treatment of breast cancer

Emdormi Rymbai, Deepa Sugumar, J Saravanan, S Divakar
PMID: 32763725   DOI: 10.1016/j.mehy.2020.110156

Abstract

Drug repositioning offers two main advantages in drug discovery - the process is less tedious and less costly. In the past, many drugs like thalidomide and sildenafil were successfully repositioned but the process was entirely serendipitous. These days drug repositioning is widely accepted as an alternate method of drug discovery and the process is based on building a strong hypothesis guided by systematic computational and experimental methods. One of the methods used in drug repositioning is based on shared side effects by drugs of different pharmacological categories. This method rests on the principle that drugs that share side effects might also share common biological targets and therefore same pharmacological indications. Old drugs can be repositioned for new uses by identifying the shared side effects of existing drugs and by modulating their chemical structure if required. Breast cancer is the most common type of cancer in women and the second leading cause of death worldwide after lung cancer in both men and women. Letrozole, an aromatase inhibitor, is used in the treatment of advanced, recurrent and metastatic breast cancer in post-menopausal women. Identification of drugs that share side effects with letrozole might help us to identify a potential drug for repositioning in the treatment of breast cancer. Ropinirole, a dopaminergic agonist was found to share the maximum number of side effects with letrozole. Studies have proposed that dopaminergic agonists induce apoptosis in breast, colon, ovarian cancer cells and leukemia neuroblastoma. This is consistent with our hypothesis that ropinirole that shares the maximum number of side effects with letrozole might be effective in the management of breast cancer. This hypothesis was further validated by preliminary molecular docking and in-vitro cell-line studies.


Structure Elucidation and Mechanistic Study of a New Dimeric Degradant in Ropinirole Hydrochloride Extended-Release Tablets

Zijian Kuang, Tianpei Huang, Dan Li, Danna Zhao, Jianyang Jin, Jinsheng Lin, Wenquan Zhu, Wenbin Chen, Min Li, Weiyang Shen
PMID: 32642838   DOI: 10.1007/s11095-020-02863-3

Abstract

The goal of the study was to elucidate the structure of a new degradant (1,3'-Dimer), generated in the stability testing of ropinirole extended-release tablets, and the formation mechanism of 1,3'-Dimer and its isomer (3,3'-Dimer).
The strategy of combining LC-PDA/UV-MS
(n = 1, 2) and NMR in conjunction with mechanism-based forced degradation study was employed to identify the structure of the unknown degradant and the formation mechanism of this dimeric degradant as well as its isomer, 3,3'-Dimer. The forced degradation was conducted by treating ropinirole API with formaldehyde under alkaline catalysis. A compatibility study between ropinirole and lactose was also performed.
The degradant was isolated from the forced degradation sample and characterized by LC-PDA/UV-MS
as well as NMR measurement. The impurity was identified as a new dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3'-position of each ropinirole unit (i.e., 1,3'-Dimer of ropinirole), which is an isomer of a known dimeric degradant of ropinirole, namely 3,3'-Dimer.
The newly occurred unknown degradant in ropinirole extended-release tablets was elucidated as the methylene-bridged 1,3'-Dimer of ropinirole. Based on the mechanistic study, 1,3'-Dimer and its isomer (3,3'-Dimer) were both formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation.


Ropinirole, a dopamine agonist with high D

Vishal Rawji, Lorenzo Rocchi, Tom Foltynie, John C Rothwell, Marjan Jahanshahi
PMID: 32827517   DOI: 10.1016/j.neuropharm.2020.108278

Abstract

Response inhibition describes the cognitive processes mediating the suppression of unwanted actions. A network involving the basal ganglia mediates two forms of response inhibition: reactive and proactive inhibition. Reactive inhibition serves to abruptly stop motor activity, whereas proactive inhibition is goal-orientated and results in slowing of motor activity in anticipation of stopping. Due to its impairment in several psychiatric disorders, the neurochemistry of response inhibition has become of recent interest. Dopamine has been posed as a candidate mediator of response inhibition due to its role in functioning of the basal ganglia and the observation that patients with Parkinson's disease on dopamine agonists develop impulse control disorders. Although the effects of dopamine on reactive inhibition have been studied, substantial literature on the role of dopamine on proactive inhibition is lacking. To fill this gap, we devised a double-blind, placebo-controlled study of 1 mg ropinirole (a dopamine agonist) on response inhibition in healthy volunteers. We found that whilst reactive inhibition was unchanged, proactive inhibition was impaired when participants were on ropinirole relative to when on placebo. To investigate how ropinirole mediated this effect on proactive inhibition, we used hierarchical drift-diffusion modelling. We found that ropinirole impaired the ability to raise the decision threshold when proactive inhibition was called upon. Our results provide novel evidence that an acute dose of ropinirole selectively reduces proactive inhibition in healthy participants. These results may help explain how ropinirole induces impulse control disorders in susceptible patients with Parkinson's disease.


D2 receptor activation relieves pain hypersensitivity by inhibiting superficial dorsal horn neurons in parkinsonian mice

Dong-Liang Tang, Yi-Wen Luan, Chun-Yi Zhou, Cheng Xiao
PMID: 32694753   DOI: 10.1038/s41401-020-0433-3

Abstract

Chronic pain is a common and undertreated nonmotor symptom in Parkinson's disease (PD). Although chronic pain is improved by L-dopa in some PD patients, the underlying mechanisms remain unclear. In this study, we established PD mice by unilateral microinjection of 6-OHDA in the medial forebrain bundle to investigate the contribution of spinal cord dopamine receptors to parkinsonian pain hypersensitivity. The von Frey filament tests and thermal pain tests revealed that these PD mice displayed decreased nociceptive thresholds in both hindpaws; intrathecal injection of L-dopa or apomorphine significantly increased the mechanical and thermal nociceptive thresholds, and the analgesic effect was mimicked by ropinirole (a D2 receptor agonist), but not SKF38393 (a D1/D5 receptor agonist), and blocked by sulpiride (a D2 receptor antagonist), but not SKF83566 (a D1/D5 receptor antagonist). Whole-cell recordings in lumber spinal cord slices showed that superficial dorsal horn (SDH) neurons in PD mice exhibited hyperexcitability, including more depolarized resting membrane potentials and more action potentials evoked by depolarizing current steps, which were mitigated by ropinirole. Furthermore, ropinirole inhibited the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in SDH neurons more strongly in PD mice than in control mice. However, sulpiride caused less disinhibition of sEPSCs in PD mice than in control mice. Taken together, our data reveal that pain hypersensitivity in PD mice is associated with hyperexcitability of SDH neurons, and both events are reversed by activation of spinal D2 receptors. Therefore, spinal D2 receptors can be promising therapeutic targets for the treatment of PD pain.


Serotonergic Neurotransmission System Modulator, Vortioxetine, and Dopaminergic D

Kinga Sałat, Anna Furgała-Wojas
PMID: 33924258   DOI: 10.3390/molecules26082398

Abstract

Fibromyalgia is a disease characterized by lowered pain threshold, mood disorders, and decreased muscular strength. It results from a complex dysfunction of the nervous system and due to unknown etiology, its diagnosis, treatment, and prevention are a serious challenge for contemporary medicine. Impaired serotonergic and dopaminergic neurotransmission are regarded as key factors contributing to fibromyalgia. The present research assessed the effect of serotonergic and dopaminergic system modulators (vortioxetine and ropinirole, respectively) on the pain threshold, depressive-like behavior, anxiety, and motor functions of mice with fibromyalgia-like symptoms induced by subcutaneous reserpine (0.25 mg/kg). By depleting serotonin and dopamine in the mouse brain, reserpine induced symptoms of human fibromyalgia. Intraperitoneal administration of vortioxetine and ropinirole at the dose of 10 mg/kg alleviated tactile allodynia. At 5 and 10 mg/kg ropinirole showed antidepressant-like properties, while vortioxetine had anxiolytic-like properties. None of these drugs influenced muscle strength but reserpine reduced locomotor activity of mice. Concluding, in the mouse model of fibromyalgia vortioxetine and ropinirole markedly reduced pain. These drugs affected emotional processes of mice in a distinct manner. Hence, these two repurposed drugs should be considered as potential drug candidates for fibromyalgia. The selection of a specific drug should depend on patient's key symptoms.


Explore Compound Types